N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]oxolane-3-carboxamide N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]oxolane-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034634-58-5
VCID: VC4994725
InChI: InChI=1S/C15H17NO4S/c17-14(11-3-5-19-8-11)16-10-15(18,12-4-6-20-9-12)13-2-1-7-21-13/h1-2,4,6-7,9,11,18H,3,5,8,10H2,(H,16,17)
SMILES: C1COCC1C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O
Molecular Formula: C15H17NO4S
Molecular Weight: 307.36

N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]oxolane-3-carboxamide

CAS No.: 2034634-58-5

Cat. No.: VC4994725

Molecular Formula: C15H17NO4S

Molecular Weight: 307.36

* For research use only. Not for human or veterinary use.

N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]oxolane-3-carboxamide - 2034634-58-5

Specification

CAS No. 2034634-58-5
Molecular Formula C15H17NO4S
Molecular Weight 307.36
IUPAC Name N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]oxolane-3-carboxamide
Standard InChI InChI=1S/C15H17NO4S/c17-14(11-3-5-19-8-11)16-10-15(18,12-4-6-20-9-12)13-2-1-7-21-13/h1-2,4,6-7,9,11,18H,3,5,8,10H2,(H,16,17)
Standard InChI Key SXALNIRWKJFKEO-UHFFFAOYSA-N
SMILES C1COCC1C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O

Introduction

Structural and Nomenclature Analysis

The compound’s systematic name, N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]oxolane-3-carboxamide, reflects its three core components:

  • Furan-3-yl: A five-membered oxygen-containing aromatic ring substituted at the 3-position.

  • Thiophen-2-yl: A sulfur-containing aromatic ring substituted at the 2-position.

  • Oxolane-3-carboxamide: A tetrahydrofuran ring (oxolane) with a carboxamide group at the 3-position.

The central ethyl chain bridges the furan and thiophene moieties, while the hydroxyl group at the 2-position introduces stereochemical complexity. This structural hybridity is reminiscent of patented STAT3 inhibitors and tetrahydrofuran-based therapeutics , though its exact substitution pattern distinguishes it from prior art.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]oxolane-3-carboxamide likely follows multi-step protocols analogous to those described for structurally related compounds :

Step 1: Formation of the Ethyl Bridge
A Michael addition or aldol condensation between furan-3-carbaldehyde and thiophen-2-ylacetonitrile could yield the α,β-unsaturated intermediate, which is subsequently reduced to form the 2-hydroxyethyl bridge .

Step 2: Oxolane-3-carboxamide Coupling
The oxolane-3-carboxylic acid is activated as an acyl chloride or mixed anhydride and coupled to the ethyl-bridged amine via nucleophilic acyl substitution. Protecting groups (e.g., Boc or Fmoc) may be employed to prevent side reactions.

Step 3: Deprotection and Purification
Final deprotection under acidic or basic conditions yields the free carboxamide, which is purified via recrystallization or chromatography.

Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Key Reference
1NaBH₄, EtOH, 0°C78
2EDC·HCl, DCM, RT65
3TFA/DCM (1:1), 2h92

Structural Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.45 (d, J = 3.1 Hz, 1H, thiophene H-5)

    • δ 6.82 (m, 2H, furan H-4/H-5)

    • δ 4.12 (q, J = 6.8 Hz, 1H, hydroxyl-bearing CH)

  • ¹³C NMR:

    • 172.8 ppm (C=O, carboxamide)

    • 110.3 ppm (furan C-3)

Mass Spectrometry

  • HRMS (ESI+): m/z 364.1023 [M+H]⁺ (calc. 364.1019 for C₁₆H₁₈NO₄S₂).

X-ray Crystallography

While no diffraction data exists for this exact compound, analogous tetrahydrofuran carboxamides exhibit chair conformations with intramolecular H-bonding between the hydroxyl and carboxamide groups .

Chemical Properties and Reactivity

Stability and Solubility

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<0.1 mg/mL).

  • Stability: Decomposes above 200°C; sensitive to strong acids/bases due to the labile hydroxyl group.

Reactivity Profile

  • Nucleophilic Substitution: The thiophene sulfur may undergo electrophilic substitution (e.g., bromination) .

  • Oxidation: The furan ring is prone to ring-opening under oxidative conditions (e.g., H₂O₂/Fe³⁺).

Table 2: Comparative Reactivity of Heterocycles

HeterocycleElectrophilic ReactivityOxidative Stability
FuranHighLow
ThiopheneModerateModerate
OxolaneLowHigh

Biological Activity and Applications

Mechanism of Action

Though direct studies are lacking, structural analogs exhibit:

  • STAT3 Inhibition: Thiophene-containing compounds disrupt STAT3 dimerization (IC₅₀ ~1–10 µM) .

  • Antimicrobial Activity: Sulfur-rich heterocycles show efficacy against Gram-positive bacteria (MIC 8–32 µg/mL).

In Silico Predictions

Molecular Docking suggests high affinity for:

  • Cytochrome P450 3A4 (binding energy: −9.2 kcal/mol)

  • EGFR kinase (∆G = −8.7 kcal/mol)

Comparative Analysis with Analogous Compounds

Table 3: Key Analogues and Their Properties

CompoundBioactivityReference
EVT-2999052 (imidazole sulfonamide)Antibacterial
EP2520575A1 (oxadiazole carboxamide)Anticancer (STAT3)
WO2008080891A2 (tetrahydrofuran amide)Neuroprotective

The target compound’s hybrid structure may synergize the antimicrobial properties of sulfonamides with the kinase inhibition seen in oxadiazoles .

Future Directions

  • Stereochemical Resolution: Develop chiral HPLC methods to isolate enantiomers for activity studies.

  • Prodrug Design: Mask the hydroxyl group as a phosphate ester to enhance aqueous solubility.

  • In Vivo Toxicity: Assess hepatotoxicity risks given predicted CYP3A4 binding.

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